Ethyl 2-heptyl-4,6-dihydroxybenzoate is an organic compound classified under benzoates, specifically as a dihydroxybenzoate derivative. Its molecular formula is and it has a molecular weight of 280.37 g/mol. This compound is recognized for its potential applications in various scientific fields, including chemistry, biology, and medicine.
Ethyl 2-heptyl-4,6-dihydroxybenzoate is derived from the esterification of 2-heptyl-4,6-dihydroxybenzoic acid with ethanol. It falls under the category of benzoate esters, which are often used in the synthesis of more complex organic molecules. The compound is listed in databases such as PubChem, where it is identified by the Chemical Identifier (CID) 15719536 .
The synthesis of ethyl 2-heptyl-4,6-dihydroxybenzoate typically involves the following methods:
Ethyl 2-heptyl-4,6-dihydroxybenzoate features a complex structure characterized by a heptyl chain attached to a benzoate moiety with hydroxyl groups at positions 4 and 6.
CCCCCCCCC1=C(C(=CC(=C1)O)O)C(=O)OC
MPAXORHHSMKMHV-ZUSOEIMYSA-N
The structural representation indicates a hydrophobic heptyl group contributing to its solubility properties in organic solvents .
Ethyl 2-heptyl-4,6-dihydroxybenzoate can participate in various chemical reactions:
The mechanism of action for ethyl 2-heptyl-4,6-dihydroxybenzoate primarily revolves around its interactions as an ester and the reactivity of its hydroxyl groups:
These mechanisms are under investigation for their implications in therapeutic applications .
Property | Value |
---|---|
Molecular Formula | |
Molecular Weight | 280.37 g/mol |
IUPAC Name | Ethyl 2-heptyl-4,6-dihydroxybenzoate |
InChI Key | MPAXORHHSMKMHV-ZUSOEIMYSA-N |
Ethyl 2-heptyl-4,6-dihydroxybenzoate has several scientific applications:
This compound's diverse applications highlight its significance in both research and industry settings, making it a valuable subject for further study and exploration.
CAS No.: 21900-52-7
CAS No.:
CAS No.: 2514-52-5